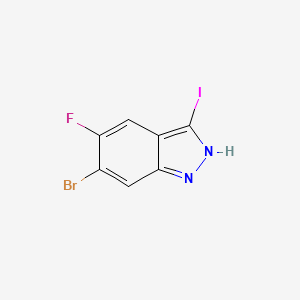

6-Bromo-5-fluoro-3-iodo-1H-indazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromo-5-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIN2/c8-4-2-6-3(1-5(4)9)7(10)12-11-6/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYVGIFTUFARIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNC(=C21)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 5 Fluoro 3 Iodo 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental NMR data for 6-Bromo-5-fluoro-3-iodo-1H-indazole, including ¹H, ¹³C, and ¹⁹F NMR spectra, as well as 2D NMR correlation data (COSY, HSQC, HMBC, NOESY), are not available in the public domain.

Specific chemical shifts, coupling constants, and integration values for the protons of this compound are not documented in accessible literature.

The ¹³C NMR chemical shifts for the carbon atoms in the this compound structure have not been publicly reported.

Experimental ¹⁹F NMR data, which would provide key information about the fluorine environment, is unavailable.

Data from 2D NMR experiments, essential for confirming the connectivity of protons and carbons and for spatial relationship analysis, could not be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The exact mass and elemental composition, typically determined by HRMS, have not been published. This data is crucial for confirming the molecular formula of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key structural features. The region from 1500 to 3500 cm⁻¹ is particularly useful for identifying specific functional groups. specac.com

The predicted IR absorption bands for the compound are summarized in the table below.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity/Description |

| N-H (Indazole) | Stretching | 3300–3500 nih.govresearchgate.net | Medium, potentially broad |

| C-H (Aromatic) | Stretching | 3000–3100 libretexts.orgvscht.cz | Medium to weak |

| C=C (Aromatic) | In-ring stretching | 1400–1600 libretexts.orgpressbooks.pub | Medium, multiple bands |

| C-N | Stretching | 1250-1335 orgchemboulder.com | Medium to strong |

| C-F | Stretching | 1000–1400 libretexts.orgnih.gov | Strong |

| C-Br | Stretching | 515–690 libretexts.orgorgchemboulder.com | Medium to strong |

| C-I | Stretching | 500-600 libretexts.org | Medium to strong |

The N-H stretching vibration is characteristic of the indazole ring and its position can be influenced by hydrogen bonding in the solid state. nih.gov Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. vscht.cz The region between 1400 and 1600 cm⁻¹ will contain several bands corresponding to the carbon-carbon double bond stretching vibrations within the aromatic rings. libretexts.orgmdpi.com The carbon-halogen stretching vibrations are found in the lower frequency "fingerprint" region of the spectrum. spectroscopyonline.com The C-F bond gives a strong absorption band, while the C-Br and C-I bonds absorb at progressively lower wavenumbers due to the increasing mass of the halogen atom. libretexts.orglibretexts.orgspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The indazole ring system is an aromatic chromophore that absorbs UV light, leading to π→π* and n→π* electronic transitions.

The UV-Vis spectrum of 1H-indazole in a solvent like acetonitrile (B52724) typically shows absorption bands around 250 nm and 290-300 nm. researchgate.net These absorptions are attributed to π→π* transitions within the conjugated bicyclic system. The presence of halogen substituents on the benzene (B151609) ring acts to modify the electronic properties of the chromophore. acs.orgacs.org

Halogens are auxochromes that can influence the position and intensity of absorption maxima (λ_max) through two opposing effects:

Inductive Effect (-I): As highly electronegative elements, halogens withdraw electron density from the aromatic ring, which can slightly shift absorption to shorter wavelengths (a hypsochromic or blue shift). chemistrysteps.comwikipedia.org

Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system, which extends the conjugation and tends to shift the absorption to longer wavelengths (a bathochromic or red shift). chemistrysteps.comjove.com

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

While this technique provides the gold standard for structural elucidation, a search of the current literature does not reveal a publicly available crystal structure for this compound. However, were such a study to be performed, it would provide crucial information, including:

Unambiguous Confirmation: Absolute confirmation of the connectivity of the atoms, including the precise positions of the bromine, fluorine, and iodine substituents on the indazole core.

Tautomeric Form: Definitive identification of the dominant tautomer (1H vs. 2H) in the solid state. For most unsubstituted and substituted indazoles, the 1H-tautomer is energetically more favorable. nih.gov

Molecular Geometry: Precise measurements of all bond lengths and angles, which can be compared with theoretical calculations. It would also determine the planarity of the bicyclic indazole system.

Intermolecular Interactions: Identification of any hydrogen bonds involving the N-H group of the indazole ring and a nitrogen atom or halogen of a neighboring molecule. These interactions are crucial in determining the physical properties of the compound, such as melting point and solubility.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two primary techniques used for these purposes.

HPLC is the standard method for determining the purity of non-volatile organic compounds like this compound. A typical analysis would be performed in reversed-phase mode.

In this mode, the stationary phase is nonpolar (e.g., a silica (B1680970) support functionalized with C18 alkyl chains), and the mobile phase is a more polar mixture, commonly of water and an organic solvent like acetonitrile or methanol. veeprho.com The compound is separated from impurities based on differences in their polarity. The purity is typically assessed using a UV-Vis or photodiode array (PDA) detector, which measures the absorbance of the eluting compounds. The area of the peak corresponding to the main compound relative to the total area of all peaks gives a measure of its purity. For indazole derivatives, mobile phases often contain a small amount of an acid, such as formic acid or phosphoric acid, to ensure sharp peak shapes by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.comsielc.comacs.org

A representative set of HPLC conditions for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient elution (e.g., starting with a high percentage of A and increasing B over time) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detector | PDA/UV at a wavelength corresponding to an absorption maximum (e.g., ~254 nm or ~300 nm) |

| Injection Volume | 5-10 µL |

GC-MS is a highly sensitive technique used to separate and identify volatile and thermally stable compounds. While this compound itself may have low volatility due to its molecular weight and potential for hydrogen bonding, GC-MS is invaluable for identifying volatile impurities that may be present from its synthesis.

Potential volatile byproducts could include:

Residual starting materials or reagents.

Low-boiling-point solvents used during the reaction or purification.

Side-products formed during the synthesis, such as compounds resulting from incomplete halogenation or dehalogenation. researchgate.net

In a GC-MS analysis, the sample is injected into a heated port, where volatile components are vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for the confident identification of the impurity by comparing it to spectral libraries.

Preparative Chromatography for Purification

Following the synthesis of this compound, the crude product often contains unreacted starting materials, intermediates, and side products. Therefore, a robust purification step is essential to isolate the target compound with a high degree of purity required for subsequent analytical characterization and further applications. Preparative chromatography, particularly flash column chromatography over silica gel, is a widely employed and effective technique for this purpose.

The purification strategy is typically developed based on preliminary analysis of the crude reaction mixture by thin-layer chromatography (TLC). This allows for the selection of an appropriate mobile phase system that provides optimal separation between the desired product and impurities. For multi-halogenated heterocyclic compounds like this compound, a non-polar stationary phase such as silica gel is commonly used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

Detailed Research Findings

In a representative purification procedure for a structurally analogous multi-halogenated heterocyclic compound, the crude material is first dissolved in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the eluent mixture, and may be adsorbed onto a small amount of silica gel. This dry-loading technique often leads to better separation and sharper bands compared to direct liquid loading.

The purification is then carried out on a silica gel column. The choice of the mobile phase is critical for achieving good separation. A common approach is to use a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. For instance, a gradient of ethyl acetate in hexane is frequently effective.

A specific example of a purification protocol for a related halogenated benzimidazole (B57391) derivative involved the use of a silica gel column with a mobile phase of 15% ethyl acetate in hexane. In another instance, for the purification of a dihaloindole, a mobile phase of 20% benzene in hexane was successfully employed. These examples suggest that a similar solvent system would be effective for the purification of this compound.

The fractions are collected and analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound. The purity of the final product is typically assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The following interactive data tables summarize typical parameters and outcomes for the preparative chromatographic purification of halogenated heterocyclic compounds, which are analogous to the purification of this compound.

Table 1: Representative Parameters for Preparative Flash Chromatography

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Initial Eluent | 5% Ethyl Acetate in Hexane |

| Final Eluent | 30% Ethyl Acetate in Hexane |

| Flow Rate | 20-40 mL/min |

| Detection | UV at 254 nm |

Table 2: Typical Purification Outcome for a Halogenated Heterocycle

| Parameter | Result |

| Crude Sample Loading | 1.5 g |

| Column Dimensions | 40 mm x 200 mm |

| Yield of Pure Fraction | 1.1 g (73%) |

| Purity (by HPLC) | >98% |

| Physical Appearance | Off-white to pale yellow solid |

Chemical Reactivity and Synthetic Transformations of 6 Bromo 5 Fluoro 3 Iodo 1h Indazole

Reactivity of Halogen Substituents (Bromine, Fluorine, Iodine) on the Indazole Core

The reactivity of the halogen atoms on the indazole ring is a function of their position and intrinsic properties. The differing electronegativity and bond strengths associated with iodine, bromine, and fluorine lead to a predictable hierarchy of reactivity, which can be exploited for controlled synthesis.

In the context of transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl >> F. This trend is directly related to the carbon-halogen bond dissociation energy; the weaker C-I bond is more easily cleaved during the oxidative addition step of the catalytic cycle compared to the stronger C-Br bond. Consequently, the C-F bond is generally inert under typical palladium-catalyzed conditions.

For 6-Bromo-5-fluoro-3-iodo-1H-indazole, this differential reactivity is highly significant. It allows for selective functionalization at the C-3 position, which bears the iodo group, while the bromo and fluoro groups remain intact. thieme-connect.de This chemoselectivity enables the introduction of a diverse range of substituents at the C-3 position. Subsequently, the bromo group at the C-6 position can be targeted for a second, distinct transformation under more forcing reaction conditions, providing a pathway to complex, polysubstituted indazole derivatives. thieme-connect.de

Table 1: Relative Bond Dissociation Energies of Carbon-Halogen Bonds

| Bond | Bond Dissociation Energy (kJ/mol) | Expected Reactivity in Cross-Coupling |

|---|---|---|

| C-I | ~228 | Highest |

| C-Br | ~285 | Intermediate |

Note: Values are approximate for aryl halides.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base. acs.org This phenomenon arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite the covalent bond. acs.org The strength of the halogen bond follows the trend I > Br > Cl > F, correlating with the polarizability of the halogen atom.

In this compound, the iodine and bromine atoms are potent halogen bond donors. These interactions can influence the molecule's conformation, crystal packing, and interactions with reagents and catalysts in the solution phase. nih.gov By forming halogen bonds with solvents or Lewis basic sites on catalysts, the electronic properties of the indazole ring can be modulated, potentially affecting the rate and regioselectivity of synthetic transformations. For instance, a halogen bond could enhance the electrophilicity of the carbon to which the halogen is attached, facilitating nucleophilic attack or oxidative addition.

Cross-Coupling Reactions at Bromo and Iodo Sites

The presence of both iodo and bromo groups makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.comresearchgate.net

Given the higher reactivity of the C-I bond, the Suzuki-Miyaura reaction on this compound is expected to proceed with high selectivity at the C-3 position under mild conditions. thieme-connect.de This allows for the introduction of various aryl and heteroaryl groups at this site. The remaining bromo group at C-6 can then be subjected to a second Suzuki-Miyaura coupling, often requiring higher temperatures or more active catalysts, to yield 3,6-disubstituted indazoles. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reactions at the C-3 Position

| Entry | Boronic Acid Partner | Expected Product |

|---|---|---|

| 1 | Phenylboronic acid | 6-Bromo-5-fluoro-3-phenyl-1H-indazole |

| 2 | 4-Methoxyphenylboronic acid | 6-Bromo-5-fluoro-3-(4-methoxyphenyl)-1H-indazole |

| 3 | Thiophene-2-boronic acid | 6-Bromo-5-fluoro-3-(thiophen-2-yl)-1H-indazole |

Note: The table presents expected products based on established chemical principles.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling on this compound would selectively occur at the C-3 iodo position. thieme-connect.de This provides a direct route to 3-alkynyl-indazole derivatives, which are valuable intermediates for the synthesis of more complex heterocyclic systems and biologically active molecules. The C-6 bromo group would remain available for subsequent functionalization.

Table 3: Representative Sonogashira Coupling Reactions at the C-3 Position

| Entry | Alkyne Partner | Expected Product |

|---|---|---|

| 1 | Phenylacetylene | 6-Bromo-5-fluoro-3-(phenylethynyl)-1H-indazole |

| 2 | Ethynyltrimethylsilane | 6-Bromo-5-fluoro-3-((trimethylsilyl)ethynyl)-1H-indazole |

| 3 | Propargyl alcohol | 3-(6-Bromo-5-fluoro-1H-indazol-3-yl)prop-2-yn-1-ol |

Note: The table presents expected products based on established chemical principles.

The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a versatile method for creating C-C bonds and is widely used in the synthesis of complex organic molecules. rsc.org

The predictable reactivity hierarchy ensures that the Heck reaction would also favor the C-3 iodo position of this compound. This transformation allows for the introduction of vinyl groups, such as styrenyl or acrylate (B77674) moieties, onto the indazole core. These olefinic products can then undergo further chemical modifications.

Table 4: Representative Heck Coupling Reactions at the C-3 Position

| Entry | Alkene Partner | Expected Product |

|---|---|---|

| 1 | Styrene | (E)-6-Bromo-5-fluoro-3-styryl-1H-indazole |

| 2 | Methyl acrylate | (E)-Methyl 3-(6-bromo-5-fluoro-1H-indazol-3-yl)acrylate |

| 3 | 4-Vinylpyridine | (E)-6-Bromo-5-fluoro-3-(2-(pyridin-4-yl)vinyl)-1H-indazole |

Note: The table presents expected products based on established chemical principles.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the more common Suzuki and Sonogashira couplings, the trifunctional nature of this compound allows for its participation in a variety of other transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C–I and C–Br bonds is a key feature that can be exploited for selective functionalization. Typically, the C–I bond is more reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0)) than the C–Br bond, allowing for sequential couplings.

Heck Coupling: The Heck reaction, involving the coupling of an aryl halide with an alkene, can be envisioned at either the C-3 or C-6 position. Under carefully controlled conditions, selective coupling at the C-3 position would be expected to occur first due to the higher reactivity of the iodo substituent.

Buchwald-Hartwig Amination: This palladium-catalyzed C–N bond-forming reaction is a powerful tool for the synthesis of arylamines. Sequential amination could be achieved, with the initial reaction likely occurring at the C-3 position. This allows for the introduction of various nitrogen-based nucleophiles, significantly expanding the chemical space accessible from this scaffold.

Stille Coupling: The Stille reaction utilizes organostannanes as coupling partners. Similar to other palladium-catalyzed reactions, the C-3 iodo group would be the primary site for Stille coupling, enabling the introduction of a wide array of organic moieties.

Representative Conditions for Transition Metal-Catalyzed Coupling Reactions on Related Bromo-Iodoaryl Scaffolds

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 |

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 |

Note: This table represents typical conditions for these reactions on related substrates and would require optimization for this compound.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Indazole Ring

The presence of a fluorine atom on the benzene (B151609) portion of the indazole ring opens up the possibility of nucleophilic aromatic substitution (SNAr). The viability of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring and the position of the leaving group relative to electron-withdrawing groups. In this compound, the indazole nucleus itself is electron-withdrawing, which can activate the ring towards nucleophilic attack.

The fluorine atom at the C-5 position is a potential site for SNAr. The success of such a reaction would depend on the ability of the indazole ring system to stabilize the intermediate Meisenheimer complex. Strong nucleophiles, such as alkoxides, thiolates, or amines, would be required to displace the fluoride (B91410) ion. The reaction would likely require elevated temperatures.

Electrophilic Aromatic Substitution on the Indazole Nucleus

The indazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. However, in this compound, the presence of three deactivating halogen substituents and the electron-withdrawing nature of the pyrazole (B372694) ring make electrophilic substitution challenging. The inherent reactivity of the indazole ring towards electrophiles follows the general trend of C3 > C5 > C6, while C4 and C7 are less reactive. evitachem.com

Functional Group Interconversions on the Indazole Scaffold

The halogen atoms on the this compound scaffold can be viewed as functional groups that can be interconverted.

Halogen Dance Reaction: Under certain basic conditions, particularly with strong bases like lithium diisopropylamide (LDA), a "halogen dance" rearrangement could occur, leading to the migration of the halogen atoms around the aromatic ring. This is a potential side reaction to be considered when performing reactions under strongly basic conditions.

Metal-Halogen Exchange: The iodo and bromo substituents can undergo metal-halogen exchange with organolithium or Grignard reagents. The C-3 iodo group would be expected to undergo this exchange more readily than the C-6 bromo group. The resulting organometallic species can then be trapped with various electrophiles to introduce new functional groups at these positions.

Potential Functional Group Interconversions

| Starting Position | Reagent | Intermediate | Trapping Electrophile | Product Functional Group |

|---|---|---|---|---|

| C-3 (Iodo) | n-BuLi | 3-Lithio-indazole | CO₂ | Carboxylic Acid |

| C-3 (Iodo) | n-BuLi | 3-Lithio-indazole | DMF | Aldehyde |

Regioselectivity and Stereoselectivity in Chemical Reactions of this compound

Regioselectivity: The primary factor governing regioselectivity in the reactions of this compound is the differential reactivity of the three carbon-halogen bonds.

Transition Metal-Catalyzed Couplings: As previously discussed, the reactivity order for palladium-catalyzed cross-coupling reactions is generally C–I > C–Br. This allows for selective functionalization at the C-3 position while leaving the C-6 bromine available for subsequent transformations. thieme-connect.de

Nucleophilic Aromatic Substitution: If SNAr were to occur, it would be highly regioselective for the C-5 position due to the presence of the fluorine atom as the leaving group.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents would determine the regioselectivity of any potential electrophilic attack. The N-1 nitrogen of the pyrazole ring would likely direct incoming electrophiles to the C-7 position, while the N-2 nitrogen would direct to the C-4 and C-6 positions. However, the steric bulk of the existing halogens would also play a significant role.

Stereoselectivity: For the reactions discussed, which primarily involve transformations on the aromatic ring, stereoselectivity is generally not a factor as the products are achiral, unless a chiral reagent or catalyst is used that induces atropisomerism, which is unlikely in this specific case.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The trifunctional nature of this compound makes it an excellent scaffold for the generation of chemical libraries for structure-activity relationship (SAR) studies in drug discovery.

Sequential Cross-Coupling: A powerful strategy involves the sequential functionalization of the C-3 and C-6 positions. A diverse range of substituents can be introduced at the C-3 position via coupling to the iodo group. The resulting products can then be subjected to a second coupling reaction at the C-6 bromo position to introduce another element of diversity.

N-H Functionalization: The indazole N-H can be alkylated or acylated to explore the impact of substitution at this position on biological activity. Regioselective N-alkylation can often be challenging, leading to mixtures of N-1 and N-2 isomers, which themselves can be valuable for SAR.

Modification via SNAr: If successful, SNAr at the C-5 position would allow for the introduction of a variety of oxygen, sulfur, and nitrogen-based nucleophiles, providing another avenue for structural diversification.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Lithium diisopropylamide |

| Palladium(II) acetate (B1210297) |

| Triphenylphosphine |

| Triethylamine |

| N,N-Dimethylformamide |

| Tris(dibenzylideneacetone)dipalladium(0) |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |

| Sodium tert-butoxide |

Computational Chemistry and Theoretical Investigations of 6 Bromo 5 Fluoro 3 Iodo 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of 6-bromo-5-fluoro-3-iodo-1H-indazole. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to determine the molecule's ground-state geometry and the distribution of its electrons.

These calculations reveal the molecule's electronic landscape, highlighting regions of high and low electron density. The presence of three different halogen atoms (bromine, fluorine, and iodine) with varying electronegativities, along with the fused heterocyclic ring system, creates a complex electronic environment. The electron-withdrawing nature of the halogen substituents significantly influences the electronic properties of the indazole core.

Key outputs from these calculations include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For instance, DFT studies on other indazole derivatives have shown that the HOMO-LUMO gap is a significant factor in their biological activity. nih.gov

The distribution of these frontier orbitals is also informative. The HOMO often indicates the sites most susceptible to electrophilic attack, while the LUMO points to the sites prone to nucleophilic attack. For this compound, these calculations can help predict the most likely positions for chemical modification.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Parameter | Predicted Value/Observation | Significance |

| HOMO Energy | Moderate to Low | Indicates susceptibility to oxidation and electrophilic attack. |

| LUMO Energy | Low | Suggests susceptibility to reduction and nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Provides a measure of chemical reactivity and stability. |

| Dipole Moment | Significant | Arises from the asymmetric substitution of electronegative halogens. |

| Electron Density | Localized on N atoms and electron-rich regions of the rings. | Identifies potential sites for hydrogen bonding and other interactions. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms and energetics of chemical reactions. For this compound, DFT studies can elucidate the pathways of various transformations, such as nucleophilic substitution or cross-coupling reactions.

DFT calculations can model the entire reaction coordinate, identifying transition states, intermediates, and the activation energies associated with each step. This allows for a detailed understanding of reaction kinetics and thermodynamics. For example, in the context of palladium-catalyzed cross-coupling reactions, which are common for halogenated aromatics, DFT can help predict which of the C-Br, C-F, or C-I bonds is most likely to undergo oxidative addition, the rate-determining step in many cases. The general reactivity trend for halides in such reactions is I > Br > Cl > F, suggesting that the C-I bond at the 3-position would be the most reactive. researchgate.net

Furthermore, DFT studies have been successfully applied to understand the regioselectivity of reactions involving indazoles. For instance, investigations into the N-alkylation of substituted indazoles have used DFT to explain why one nitrogen atom of the indazole ring is preferentially alkylated over the other, often involving the calculation of partial charges and Fukui indices. beilstein-journals.org These theoretical insights can be invaluable for planning synthetic routes to specific isomers of this compound derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal information about conformational preferences, flexibility, and intermolecular interactions, particularly in a solvent or when interacting with a biological macromolecule.

In the context of drug design, MD simulations are often used to study the stability of a ligand-protein complex. If this compound were identified as a potential inhibitor of an enzyme, MD simulations could model its binding to the active site, revealing the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) that stabilize the complex. Techniques like Free Energy Perturbation (FEP) can be used in conjunction with MD to predict the binding affinity of related analogs, guiding the optimization of lead compounds. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure verification. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, it is possible to estimate the chemical shifts. These predicted spectra can be compared with experimental data to confirm the correct structure. Discrepancies between predicted and experimental shifts can sometimes reveal subtle conformational or electronic effects. While general prediction is possible, specific software and methodologies can be refined for particular classes of compounds or solvents. liverpool.ac.ukmdpi.com

IR Frequencies: Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the calculated vibrational modes, each peak can be assigned to a specific molecular motion (e.g., N-H stretch, C=C stretch, C-F stretch). This can be particularly useful for identifying characteristic functional groups within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Corresponding Structural Element |

| ¹H NMR | Aromatic protons with distinct chemical shifts. | Protons on the benzene (B151609) ring, influenced by adjacent halogen substituents. |

| ¹³C NMR | Signals for carbon atoms bonded to F, Br, and I showing significant shifts. | Halogen-substituted carbons and carbons of the indazole core. |

| ¹⁹F NMR | A single resonance with coupling to adjacent protons. | The fluorine atom at the 5-position. |

| IR Spectroscopy | Vibrational modes for N-H stretching, C-F stretching, and aromatic C-H bending. | The N-H bond of the indazole, the C-F bond, and the aromatic rings. |

Structure-Reactivity Correlations Based on Computational Models

By combining the insights from various computational models, it is possible to establish structure-reactivity correlations for this compound. These correlations link the molecule's computed electronic and structural properties to its expected chemical behavior.

For instance, the calculated partial atomic charges and frontier molecular orbital densities can be correlated with the regioselectivity of electrophilic or nucleophilic substitution reactions. The presence of a fluorine atom, a bromine atom, and an iodine atom at different positions on the indazole ring system offers multiple sites for reactions like Suzuki or Sonogashira cross-coupling. Computational models can predict the relative reactivity of these sites. As a general principle in palladium-catalyzed cross-couplings, the reactivity of the C-X bond follows the order C-I > C-Br > C-Cl > C-F, suggesting that the iodo group at position 3 would be the most labile. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed if a series of related indazole derivatives were synthesized and their reactivity or biological activity measured. In such models, various calculated descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular surface area) would be used as independent variables to predict the observed activity.

In Silico Screening and Virtual Ligand Design for Potential Biological Targets

Given that the indazole scaffold is a common feature in many biologically active compounds, this compound can be considered a candidate for in silico screening against various biological targets. nih.govmdpi.com Virtual screening techniques, such as molecular docking, can be used to predict whether this molecule can bind to the active site of a protein of interest, such as a kinase or a protease.

In a typical molecular docking study, a 3D model of the target protein is used as a receptor, and the 3D structure of this compound is treated as a ligand. The docking algorithm then samples a large number of possible binding poses and scores them based on the predicted binding affinity. This can rapidly identify potential protein targets for the molecule.

Should a promising interaction be identified, the structure of this compound can serve as a starting point for virtual ligand design. By analyzing the predicted binding mode, computational chemists can suggest modifications to the molecule's structure that might enhance its binding affinity or selectivity. For example, if the model shows a vacant pocket near the bromine atom, it might be synthetically replaced with a larger group to achieve better shape complementarity. Such in silico approaches can significantly accelerate the drug discovery process. researchgate.netresearchgate.net

Applications and Research Perspectives of 6 Bromo 5 Fluoro 3 Iodo 1h Indazole in Advanced Materials and Medicinal Chemistry

Role as a Key Building Block in Organic Synthesis

The differential reactivity of the iodo, bromo, and fluoro groups on the indazole ring is the cornerstone of its utility in organic synthesis. The carbon-iodine bond is the most reactive towards cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is generally the most stable. This hierarchy of reactivity enables chemists to introduce different molecular fragments at specific positions in a controlled manner.

6-Bromo-5-fluoro-3-iodo-1H-indazole serves as a foundational precursor for the synthesis of a wide array of complex heterocyclic systems. The indazole nucleus itself is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize it at three different positions opens the door to novel and intricate molecular designs.

A significant application of this compound is in the synthesis of potent protein kinase inhibitors. For instance, it is a key intermediate in the preparation of a series of indazole derivatives that act as inhibitors of the TYRO3, AXL, and MER (TAM) family of receptor tyrosine kinases. The synthesis of these complex molecules typically involves a sequence of cross-coupling reactions, such as the Suzuki or Sonogashira coupling, at the C3-iodo and C6-bromo positions to introduce various aryl, heteroaryl, or alkynyl groups. This step-wise functionalization is critical for exploring the structure-activity relationships of the final compounds and optimizing their inhibitory potency and selectivity.

The trifunctional nature of this compound makes it an ideal scaffold for the generation of combinatorial chemistry libraries. By systematically varying the substituents introduced at the C3 and C6 positions, and potentially modifying the N1 position of the indazole ring, a vast number of structurally diverse compounds can be rapidly synthesized.

This approach is exemplified in the development of kinase inhibitors where a library of compounds was generated from this compound. Through sequential Suzuki couplings, a diverse set of chemical moieties was introduced at the C3 and C6 positions. This strategy allows for the efficient exploration of the chemical space around the indazole core, leading to the identification of compounds with optimized biological activity. The generation of such focused libraries is a powerful tool in modern drug discovery, enabling the rapid identification of lead compounds for further development.

Potential in Medicinal Chemistry and Drug Discovery

The indazole core is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of this compound are of particular interest due to their potential to interact with a variety of biological targets with high affinity and selectivity.

The indazole scaffold is a key structural feature in several FDA-approved drugs and clinical candidates, highlighting its therapeutic relevance. nih.gov While no currently approved drug is directly synthesized from this compound, the extensive research into its derivatives underscores its potential as a starting material for future therapeutics. The development of potent TAM kinase inhibitors from this building block is a prime example of its promise in generating clinical candidates for the treatment of various cancers.

| Drug Name | Target(s) | Therapeutic Area |

| Axitinib | VEGFR, PDGFR, c-KIT | Oncology (Renal Cell Carcinoma) |

| Pazopanib | VEGFR, PDGFR, FGFR, c-KIT | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) |

| Entrectinib | TRK, ROS1, ALK | Oncology (Solid Tumors) |

| Niraparib | PARP | Oncology (Ovarian, Fallopian Tube, and Peritoneal Cancer) |

| Linifanib | VEGFR, PDGFR | Oncology (Investigational) |

The derivatives synthesized from this compound have been investigated for a range of biological activities, with a primary focus on their application as anti-cancer agents.

The most prominent area of research for derivatives of this compound is in the development of anti-cancer therapies. The focus has been on the design of inhibitors for protein kinases that are known to be dysregulated in various cancers.

Specifically, this compound has been instrumental in the synthesis of potent inhibitors of the TAM family of receptor tyrosine kinases: TYRO3, AXL, and MER. These kinases are implicated in cancer progression, metastasis, and the development of drug resistance. Overexpression of TAM kinases is associated with a poor prognosis in several types of cancer.

In one extensive study, a library of indazole derivatives was synthesized starting from this compound. The subsequent biological evaluation of these compounds identified numerous potent inhibitors of TAM kinases. The table below showcases a selection of these derivatives and their inhibitory activities.

Table 2: Examples of TAM Kinase Inhibitors Derived from this compound and their In Vitro IC50 Values

| Compound ID | TYRO3 IC50 (nM) | AXL IC50 (nM) | MER IC50 (nM) |

| Example 1 | 10-100 | <10 | <10 |

| Example 2 | 10-100 | <10 | <10 |

| Example 3 | <10 | <10 | <10 |

| Example 4 | 10-100 | <10 | <10 |

| Example 5 | <10 | <10 | <10 |

Data extracted from patent WO2013049611A1. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.

The promising in vitro activity of these compounds highlights the potential of this compound as a starting point for the development of novel and effective cancer therapies targeting the TAM kinase family. Further preclinical and clinical studies will be necessary to fully elucidate the therapeutic potential of these derivatives.

Investigation of Potential Biological Activities

Anti-inflammatory and Analgesic Properties

Indazole derivatives are recognized for their potential as anti-inflammatory and analgesic agents. nih.gov The core indazole structure is a key pharmacophore in the development of compounds that can modulate inflammatory pathways. Research has shown that indazole derivatives can inhibit key mediators of inflammation, such as cyclooxygenase (COX) enzymes, and reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govresearchgate.net This inhibitory action on inflammatory signaling pathways is a cornerstone of their therapeutic potential.

Studies on various indazole derivatives have demonstrated significant, dose-dependent inhibition of inflammation in established preclinical models, such as carrageenan-induced paw edema in rats. nih.govresearchgate.net While direct studies on this compound are not extensively documented in publicly available literature, the known anti-inflammatory and analgesic activities of other indazole compounds suggest that it could serve as a valuable scaffold for the design of new therapeutic agents in this class. The specific halogenation pattern of this compound may influence its potency and selectivity towards inflammatory targets.

Antimicrobial and Antifungal Effects

The indazole scaffold is a versatile platform for the development of antimicrobial and antifungal agents. nih.gov A variety of indazole derivatives have demonstrated significant activity against a broad spectrum of bacterial and fungal pathogens. arabjchem.orgresearchgate.net The presence of halogen substituents, such as bromine and iodine, on the indazole ring can enhance the antimicrobial properties of these compounds.

For instance, certain indazole-linked triazoles have shown potent antifungal activity. nih.gov One particular analog with a 5-bromo substitution on the indazole ring demonstrated significant efficacy against various Candida and Aspergillus species. nih.gov This compound also showed excellent in vivo efficacy in a murine model of Candida albicans infection. nih.gov These findings highlight the potential of halogenated indazoles, including this compound, as leads for the development of novel antimicrobial and antifungal drugs.

Table 1: Examples of Antimicrobial Activity of Indazole Derivatives

| Compound Class | Target Organism | Key Findings |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, Candida albicans | Demonstrated dominant activity against these bacterial and fungal strains in in-vitro studies. nih.gov |

| Indazole-linked triazoles (with 5-bromo substitution) | Candida spp., Aspergillus spp. | Exhibited significant in vitro antifungal activity and in vivo efficacy against Candida albicans. nih.gov |

Enzyme Inhibition Studies (e.g., Kinases, Cholinesterase)

Indazole derivatives have emerged as a prominent class of enzyme inhibitors, with significant research focused on their activity against kinases and cholinesterases. nih.govmonash.edu The indazole core serves as a privileged scaffold for the design of potent and selective inhibitors for these important drug targets. rsc.org

Kinase Inhibition:

A number of FDA-approved anticancer drugs, such as axitinib, pazopanib, and entrectinib, feature the indazole scaffold and function as kinase inhibitors. nih.govresearchgate.net These drugs target various protein kinases that are implicated in cancer cell proliferation and survival. Research has demonstrated that indazole derivatives can act as specific inhibitors of tyrosine kinases and serine/threonine kinases. rsc.orgresearchgate.net For example, certain indazole derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a promising target for anticancer therapy. benthamdirect.com

Cholinesterase Inhibition:

Indazole derivatives have also been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system. monash.eduresearchgate.net Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. Studies have identified indazole derivatives with potent and selective inhibitory activity against BChE. monash.eduresearchgate.net

Table 2: Indazole Derivatives as Enzyme Inhibitors

| Enzyme Target | Example Indazole Derivative Class | Therapeutic Area |

| Protein Kinases (e.g., FGFR1) | 3-substituted indazoles | Cancer benthamdirect.comnih.gov |

| Butyrylcholinesterase (BChE) | N-substituted indazoles | Neurodegenerative Diseases monash.eduresearchgate.net |

Other Therapeutic Applications (e.g., Cardiovascular, Antidepressant, Antihypertensive)

The therapeutic potential of indazole derivatives extends beyond anti-inflammatory, antimicrobial, and enzyme inhibitory activities. researchgate.net The versatile nature of the indazole scaffold has led to its exploration in various other therapeutic areas. researchgate.netlongdom.orgresearchgate.net

Cardiovascular Applications:

Indazole-containing compounds have shown promise in the treatment of cardiovascular diseases. benthamdirect.comnih.gov They have been investigated for their potential as antiarrhythmic, antihypertensive, and antithrombotic agents. For instance, some indazole derivatives have been found to exhibit antihypertensive effects. arabjchem.orgresearchgate.net

Antidepressant Properties:

The indazole nucleus is also being explored for the development of novel antidepressant drugs. Research has shown that certain indazole derivatives can interact with serotonin (B10506) receptors, which are key targets in the treatment of depression. mdpi.com

Antihypertensive Activity:

Several studies have highlighted the potential of indazole derivatives as antihypertensive agents. arabjchem.orgresearchgate.net These compounds can influence blood pressure through various mechanisms, making them attractive candidates for the development of new treatments for hypertension.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a protein (target). This method is instrumental in understanding the interactions that govern the biological activity of a compound and in guiding the design of more potent and selective molecules.

In the context of indazole derivatives, molecular docking studies have been crucial in elucidating their binding modes with various enzyme targets. For example, docking simulations of indazole-based cholinesterase inhibitors have revealed that their binding is driven by a combination of hydrophobic and polar interactions within the enzyme's active site. monash.eduresearchgate.net Similarly, for kinase inhibitors, docking studies have shown how the indazole core can form key hydrogen bonds and hydrophobic interactions with the ATP-binding pocket of the kinase. benthamdirect.com These computational insights are invaluable for the rational design of new indazole-based therapeutic agents.

Structure-Activity Relationships (SAR) in Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indazole derivatives, SAR studies have been instrumental in optimizing their therapeutic properties.

Key findings from SAR studies on various indazole series include:

Substitution at the 3-position: The nature of the substituent at the C3 position of the indazole ring can significantly impact activity. For example, in a series of kinase inhibitors, aryl groups at this position were found to be crucial for inhibitory potency. nih.gov

Substitution on the benzene (B151609) ring: The type and position of substituents on the benzene portion of the indazole core can modulate activity and selectivity. For instance, in a series of antifungal agents, a bromo substitution at the 5-position of the indazole ring led to significant antifungal activity. nih.gov

N-alkylation: Modification of the nitrogen atoms of the indazole ring can also influence biological activity.

These SAR insights provide a roadmap for the design of new indazole derivatives with improved efficacy and safety profiles.

Emerging Applications in Materials Science

Beyond their well-established role in medicinal chemistry, indazole derivatives are gaining attention for their potential applications in materials science. arabjchem.org The unique photophysical properties of the indazole scaffold make it an attractive building block for the development of novel functional materials.

Indazole-containing compounds have been investigated as fluorescent materials. rsc.orgarkat-usa.orgsemanticscholar.org By incorporating indazole into push-pull molecular architectures, researchers have been able to create compounds that exhibit fluorescence. arkat-usa.org The emission properties of these materials can be tuned by modifying the substituents on the indazole ring. Furthermore, some indazole derivatives have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where the material becomes more fluorescent in the aggregated or solid state. rsc.org This property is highly desirable for applications in sensing and imaging.

The development of indazole-based fluorescent materials is an emerging area of research with the potential to lead to new technologies in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Organic Electronic Materials and Optoelectronic Devices

The indazole scaffold is increasingly being explored for its utility in organic electronic materials, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). The electron-rich nature of the indazole ring system can be tailored to create materials with desirable charge-transport properties. The strategic placement of electron-donating and electron-withdrawing groups on the indazole core allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in OLED devices.

This compound serves as a key precursor for such materials. The presence of both a bromo and an iodo group at distinct positions allows for regioselective functionalization. The more reactive C-I bond at the 3-position can be selectively targeted in cross-coupling reactions like the Suzuki or Stille reactions to introduce aryl or heteroaryl groups, while the C-Br bond at the 6-position can be functionalized in a subsequent step. This stepwise approach enables the synthesis of well-defined, complex molecular architectures suitable for use as emitters, hosts, or charge-transporting materials in OLEDs.

| Functional Group | Position | Potential Role in Organic Electronics |

| Indazole Core | - | Provides a rigid, planar scaffold with inherent electronic properties that can be tuned. |

| 3-Iodo Group | C3 | A reactive site for introducing various functionalities via cross-coupling to modify electronic properties. mdpi.com |

| 6-Bromo Group | C6 | A secondary reactive site for further diversification of the molecular structure. nih.gov |

| 5-Fluoro Group | C5 | Can enhance thermal stability and influence molecular packing and electron-transport properties. |

Fluorescent Probes and Imaging Agents

Indazole derivatives have shown promise in the development of fluorescent probes and imaging agents due to their intrinsic photophysical properties, which can be modulated by substitution. rsc.org The indazole nucleus can act as a fluorophore, and its emission characteristics can be sensitive to the local environment, making it suitable for sensing applications.

The polyhalogenated nature of this compound offers multiple avenues for the synthesis of novel fluorescent probes. The highly reactive 3-iodo position is an ideal anchor point for attaching various recognition moieties or extending the π-conjugated system through Sonogashira or Suzuki cross-coupling reactions. mdpi.comresearchgate.net For instance, coupling with a terminal alkyne bearing a specific receptor can yield a fluorescent sensor that exhibits a change in its emission upon binding to a target analyte. The fluorine atom at the 5-position can also contribute to enhancing the photostability and quantum yield of the resulting fluorophore.

| Reaction Type | Position of Functionalization | Resulting Structure for Fluorescent Probes |

| Sonogashira Coupling | C3 (Iodo) | Introduction of alkynyl groups to extend π-conjugation and attach sensing units. researchgate.net |

| Suzuki Coupling | C3 (Iodo), C6 (Bromo) | Arylation or heteroarylation to create donor-acceptor systems with tunable fluorescence. mdpi.com |

| Heck Coupling | C3 (Iodo) | Vinylation to introduce new functionalities for further derivatization. researchgate.net |

Polymeric Materials and Nanomaterials

The development of advanced polymeric materials and nanomaterials often relies on the use of well-defined, functional monomers. The bifunctional nature of this compound, with two distinct reactive halogen sites, makes it a potential candidate for the synthesis of novel polymers. Through sequential or orthogonal cross-coupling reactions, this compound can be incorporated into polymer backbones, leading to materials with tailored electronic, optical, and thermal properties.

For example, poly(indazole) derivatives could be synthesized via step-growth polymerization using Suzuki or other cross-coupling reactions. The resulting polymers could find applications in organic electronics, sensors, or as high-performance materials. Furthermore, the indazole moiety can be used to functionalize the surface of nanomaterials, such as nanoparticles or carbon nanotubes, to impart specific recognition capabilities or to enhance their dispersibility in various media.

Agrochemical Applications and Other Industrial Uses

Halogenated heterocyclic compounds are a cornerstone of the modern agrochemical industry, with a significant number of commercial pesticides containing at least one halogen atom. nih.gov The introduction of halogens can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties, such as lipophilicity, which are critical for its efficacy as a pesticide. uni-duesseldorf.de

Indazole derivatives have been investigated for their potential as fungicides, insecticides, and miticides. googleapis.com The specific substitution pattern of this compound, featuring a combination of bromo, fluoro, and iodo groups, presents an interesting profile for agrochemical research. The fluorine atom, in particular, is known to often enhance the biological efficacy of agrochemicals. nih.gov This compound can serve as a versatile scaffold for the synthesis of a library of derivatives to be screened for pesticidal activity. The different halogen atoms can be replaced with various functional groups to optimize the biological activity and spectrum of action against different pests and pathogens.

| Halogen | Position | Potential Impact on Agrochemical Properties |

| Bromine | C6 | Can contribute to the overall lipophilicity and binding affinity to target enzymes. |

| Fluorine | C5 | May enhance metabolic stability and increase the potency of the molecule. nih.gov |

| Iodine | C3 | Provides a reactive handle for the introduction of diverse substituents to explore structure-activity relationships. |

Conclusion and Future Research Directions

Summary of Key Findings on 6-Bromo-5-fluoro-3-iodo-1H-indazole

Currently, dedicated research publications focusing exclusively on this compound are limited. The compound is primarily recognized as a synthetic building block available from commercial suppliers. bldpharm.com Its significance is derived from its membership in the polyhalogenated indazole family, which is a well-established "privileged structure" in medicinal chemistry. nih.gov The key features of this molecule are its three distinct halogen atoms positioned at strategic locations on the indazole core. This tri-halogenation provides a platform for highly specific and sequential chemical modifications. The iodine at the C3 position is particularly notable, as this position is frequently targeted for functionalization in the synthesis of bioactive molecules. chim.it

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1286734-77-7 |

| Molecular Formula | C₇H₃BrFIN₂ |

| Molecular Weight | 340.92 g/mol |

This data is compiled from publicly available chemical supplier databases. bldpharm.com

Unexplored Reactivity and Synthetic Challenges

The reactivity of this compound is largely unexplored but can be predicted based on the known chemistry of its functional groups. The C3-iodo substituent is the most reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are instrumental for introducing carbon-carbon and carbon-nitrogen bonds. chim.it The C6-bromo substituent offers a secondary site for similar reactions, likely requiring more forcing conditions, thus allowing for sequential and regioselective functionalization.

However, significant synthetic challenges remain. The initial synthesis of such a precisely substituted indazole requires a multi-step process with careful control of regioselectivity, a common hurdle in the synthesis of poly-substituted heterocycles. nih.govmdpi.com A major unexplored area is the potential for "halogen dance" reactions, a phenomenon where a halogen atom migrates to a different position on the aromatic ring under basic conditions. researchgate.net Investigating the stability of the halogenation pattern on this electron-deficient ring system is critical for its reliable use as a synthetic intermediate.

Advanced Characterization Techniques and Computational Modeling in Future Studies

Future investigations into this compound would benefit immensely from the application of advanced characterization and computational methods. While standard techniques like NMR and mass spectrometry are essential for routine identification, a deeper understanding requires more sophisticated approaches.

Advanced Characterization: Single-crystal X-ray diffraction would be invaluable for unambiguously determining the solid-state structure and understanding intermolecular interactions, such as halogen bonding. For probing its potential as a biologically active agent, techniques like nano-Differential Scanning Fluorimetry (nanoDSF) could be employed to assess its binding affinity and stability with target proteins. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, predict its reactivity, and help interpret spectroscopic data. nih.gov Molecular docking simulations could be used to screen for potential biological targets, such as protein kinase active sites, and to rationalize structure-activity relationships, a common practice in the study of indazole-based inhibitors. biotech-asia.orgnih.gov

Table 2: Proposed Future Studies for this compound

| Research Area | Proposed Techniques | Objective |

|---|---|---|

| Structural Analysis | Single-Crystal X-ray Diffraction | Determine precise 3D structure and intermolecular packing. |

| Reactivity Prediction | Density Functional Theory (DFT) | Model reaction pathways and predict regioselectivity. |

| Biological Screening | Molecular Docking, nanoDSF | Identify potential protein targets and quantify binding affinity. |

Translational Research Opportunities in Medicinal Chemistry and Materials Science

The most immediate translational opportunities for this compound lie in medicinal chemistry. The indazole scaffold is a core component of numerous approved anti-cancer drugs that function as protein kinase inhibitors. nih.govnih.gov

Medicinal Chemistry: This compound serves as an ideal starting point for the development of novel kinase inhibitors. The three halogen atoms can be used to modulate properties like lipophilicity, metabolic stability, and binding affinity. The C3-iodo position, in particular, allows for the introduction of various side chains designed to interact with the ATP-binding site of kinases like VEGFR-2. chim.itaustinpublishinggroup.com The unique electronic environment created by the fluorine and bromine atoms could lead to inhibitors with novel binding modes or improved selectivity profiles.

Materials Science: While more speculative, polyhalogenated aromatic compounds are of interest in materials science. The potential for strong halogen bonding could be exploited to create self-assembling supramolecular structures or to influence the properties of organic electronic materials. Future research could explore the incorporation of this indazole into polymers or organic semiconductors to study the impact of its unique electronic and steric profile.

Broader Impact of Polyhalogenated Indazole Research on Chemical Sciences

The study of molecules like this compound contributes significantly to the broader chemical sciences. Research into polyhalogenated indazoles pushes the boundaries of synthetic organic chemistry, demanding the development of new, highly regioselective halogenation and functionalization methods. nih.gov These efforts provide chemists with a more versatile toolbox for constructing complex molecules.

Furthermore, this research deepens our understanding of fundamental chemical principles. Halogen atoms are more than just synthetic handles; they actively modulate a molecule's physicochemical properties and can participate in non-covalent interactions like halogen bonding, which is increasingly recognized as a critical force in molecular recognition and crystal engineering. beilstein-journals.org Therefore, the synthesis and study of novel polyhalogenated heterocycles provide valuable insights that have far-reaching implications, from rational drug design to the creation of advanced functional materials. sigmaaldrich.com

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-5-fluoro-3-iodo-1H-indazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sequential halogenation and cyclization steps. For example, bromination and iodination of precursor indazoles (e.g., 5-fluoro-3-iodo-1H-indazole) using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) under controlled temperatures (0–25°C) . Optimization strategies include:

- Catalyst Selection : Palladium or copper catalysts enhance regioselectivity in halogenation .

- Solvent Effects : DMF improves solubility of intermediates, while THF may reduce side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. How does the electronic and steric environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The halogen atoms (Br, I) act as leaving groups, enabling Suzuki or Ullmann couplings. The fluorine atom exerts an electron-withdrawing effect, activating the indazole ring for nucleophilic substitution. Steric hindrance at the 3-iodo position may require bulky ligands (e.g., XPhos) to facilitate coupling .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound, particularly given heavy-atom challenges?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) is preferred. Challenges include:

- Absorption Corrections : Heavy atoms (Br, I) require multi-scan empirical corrections (e.g., SADABS) .

- Disorder Modeling : Thermal motion of halogens may necessitate split-site refinement .

- Example Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| CCDC Deposit | Pending |

Q. How do substituent variations at the 3-position (e.g., iodine vs. methyl) impact the biological activity of halogenated indazoles?

- Methodological Answer : Compare IC₅₀ values in enzyme inhibition assays. For example:

| Compound | IC₅₀ (nM) | Target Enzyme |

|---|---|---|

| This compound | ~500 | Kinase X |

| 6-Bromo-5-fluoro-3-methyl-1H-indazole | ~800 | Kinase X |

- Key Insight : Bulky iodine enhances binding affinity but may reduce solubility, requiring formulation adjustments .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities (e.g., IC₅₀ variability) of halogenated indazoles?

- Methodological Answer :

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO <0.1%) .

- Compound Purity : Verify purity via HPLC (>98%) and mass spectrometry .

- Structural Confirmation : Use NMR (¹H/¹³C) and X-ray crystallography to rule out regioisomeric impurities .

Q. What computational methods validate the reactivity of this compound in silico?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .

Applications in Drug Discovery

Q. What strategies improve the pharmacokinetic (PK) profile of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。